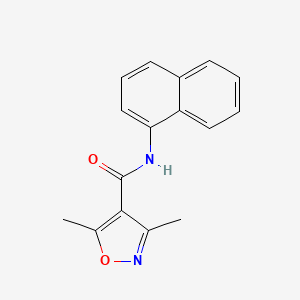

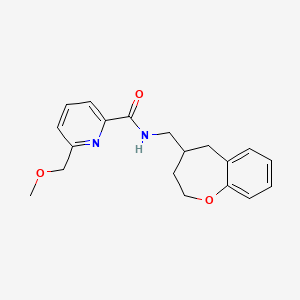

![molecular formula C10H8BrN3O4S B5627307 1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)

1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to "1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole," often involves multi-step reactions that can include halogenation, nitration, and sulfonation processes. Such synthetic routes are designed to introduce specific functional groups like sulfonyl and nitro groups at targeted positions on the imidazole ring, thereby modifying its chemical behavior and properties (Khalafy et al., 2002).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a heterocyclic imidazole ring, which is functionalized with various substituents. These modifications influence the molecule's overall geometry, electronic distribution, and intermolecular interactions, as seen in studies that examine similar compounds through crystallographic analysis (Crozet et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole" is influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could affect nucleophilic substitution reactions, whereas the sulfonyl group might undergo reactions pertinent to sulfonamides. The presence of a bromophenyl group also opens avenues for further functionalization through cross-coupling reactions, enhancing the molecule's utility in organic synthesis (Kulkarni & Grimmett, 1987).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The specific arrangement of functional groups affects its phase behavior, solubility in various solvents, and thermal stability. Detailed studies on similar compounds provide insight into how structural elements influence these physical characteristics (Sowmya et al., 2020).

Chemical Properties Analysis

The chemical properties of "1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole," such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are significantly impacted by its nitro and sulfonyl groups. These groups not only confer electron-withdrawing capacity but also dictate the compound's behavior in redox reactions, its susceptibility to hydrolysis, and its reactivity in substitution reactions (Zolfigol et al., 2012).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For instance, some compounds with an imidazole ring are used in medicinal chemistry and can interact with biological targets such as enzymes or receptors.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJQJQQEENMDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6409796 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B5627245.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5627253.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5627270.png)

![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5627285.png)

![5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5627293.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5627318.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5627322.png)